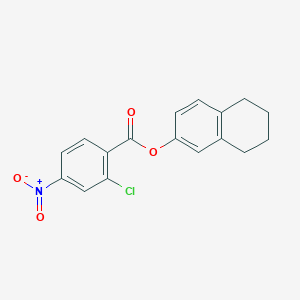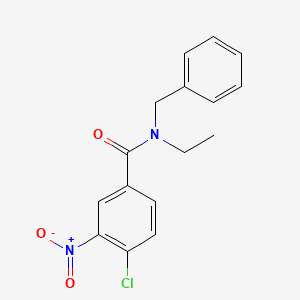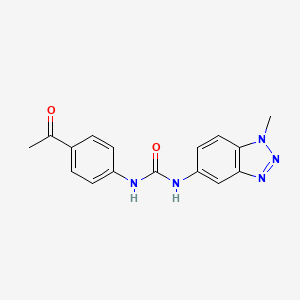![molecular formula C15H12ClNO3 B5745633 1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene](/img/structure/B5745633.png)
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a nitroethenyl group, and a phenoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with a suitable leaving group, such as a halide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, chlorination, and nucleophilic aromatic substitution reactions. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, and the reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products are the substituted aromatic compounds, such as phenylamines or phenylthiols.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy group can also participate in interactions with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene can be compared with other similar compounds, such as:
1-chloro-2-methyl-4-nitrobenzene: This compound has a similar structure but with a methyl group instead of a phenoxy group. It is used in the synthesis of industrial chemicals and pharmaceuticals.
1-chloro-4-nitrobenzene: This compound lacks the phenoxy group and is used in the production of dyes and pesticides.
2-chloro-5-nitrotoluene: This compound has a similar structure but with a toluene group instead of a phenoxy group. It is used as an intermediate in the synthesis of pharmaceuticals and industrial chemicals.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
IUPAC Name |
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZZDXUVLNQQO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5745586.png)

![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-imidazole](/img/structure/B5745616.png)
![3-[(E)-{[2-(2,4,6-TRIBROMOPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE](/img/structure/B5745622.png)



![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)

![3-CYCLOHEXYL-1-[(CYCLOHEXYLCARBAMOTHIOYL)AMINO]THIOUREA](/img/structure/B5745656.png)
